1,2-Propanediamine, N2,N2-dimethyl-

Epoxy Curing Agent Polymer Crosslinking Amine Hardener

1,2-Propanediamine, N2,N2-dimethyl- (CAS 19764-58-0), also referred to as N2,N2-dimethylpropane-1,2-diamine or 2-(dimethylamino)propylamine, is an aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. This compound is characterized by a 1,2-propanediamine backbone bearing two methyl substituents on the N2 position, forming a structure that contains one primary amine (-NH2) and one tertiary amine (-N(CH3)2) group.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 19764-58-0
Cat. No. B022013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediamine, N2,N2-dimethyl-
CAS19764-58-0
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCC(CN)N(C)C
InChIInChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3
InChIKeyWNLWBCIUNCAMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Dimethyl-1,2-propanediamine (CAS 19764-58-0): Chemical Identity and Core Specifications


1,2-Propanediamine, N2,N2-dimethyl- (CAS 19764-58-0), also referred to as N2,N2-dimethylpropane-1,2-diamine or 2-(dimethylamino)propylamine, is an aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol [1]. This compound is characterized by a 1,2-propanediamine backbone bearing two methyl substituents on the N2 position, forming a structure that contains one primary amine (-NH2) and one tertiary amine (-N(CH3)2) group [2]. Physicochemical data indicate a boiling point of approximately 104.9±8.0 °C at 760 mmHg, a density of approximately 0.792 g/mL at 25 °C, and a vapor pressure of approximately 30.3±0.2 mmHg at 25 °C . The compound is miscible with water and common organic solvents due to its polar amine functionalities, and is classified as a corrosive liquid under GHS hazard criteria (Skin Corr. 1B, H314) [3].

Why N2,N2-Dimethyl-1,2-propanediamine Cannot Be Replaced by Generic Diamines: Structural Differentiation Matters


The procurement decision for 1,2-Propanediamine, N2,N2-dimethyl- hinges on its unique 1,2-substitution pattern combined with asymmetric amine functionality (one primary, one tertiary amine), which fundamentally differentiates it from more common analogs such as 1,3-propanediamines and symmetric dimethylated diamines. This asymmetry is not a minor structural variation; it critically modulates nucleophilicity, coordination geometry, and reactivity kinetics in ways that generic in-class substitution cannot replicate [1]. For example, in epoxy curing applications, the presence of a primary amine enables covalent incorporation into the polymer network, while the tertiary amine provides catalytic acceleration—a dual functionality that symmetric tertiary diamines or fully primary diamines cannot match [2]. In catalysis, the 1,2-backbone creates a five-membered chelate ring with metal centers, yielding distinct coordination geometry and electronic properties compared to six-membered rings formed by 1,3-diamine ligands, directly impacting catalytic activity and selectivity [3]. The quantitative evidence below substantiates why substitution with a generic diamine compromises performance in specific application contexts.

Quantitative Differentiation Evidence for N2,N2-Dimethyl-1,2-propanediamine: Comparative Performance Data


Reactivity Differentiation in Epoxy Curing: 1,2- vs. 1,3-Propanediamine Frameworks

In epoxy resin curing applications, N2,N2-dimethyl-1,2-propanediamine provides a dual-functional curing mechanism derived from its primary-tertiary amine architecture. The primary amine undergoes nucleophilic addition to epoxide groups for covalent network incorporation, while the tertiary amine catalyzes homopolymerization, accelerating overall cure kinetics . This stands in contrast to N,N-dimethyl-1,3-propanediamine (DMAPA), which has been reported to exhibit disadvantages in epoxy formulations including relatively high volatility during processing and carbonate deposition on equipment due to atmospheric CO2 and moisture absorption [1]. The 1,2-backbone of the target compound confers a distinct steric environment around the amine centers relative to the 1,3-backbone, which directly modulates nucleophilicity and curing profiles.

Epoxy Curing Agent Polymer Crosslinking Amine Hardener

Chelation Geometry in Metal Complex Catalysis: 5-Membered vs. 6-Membered Ring Formation

N2,N2-Dimethyl-1,2-propanediamine has been investigated as a ligand for nickel-based catalysts in olefin hydrogenation, demonstrating catalytic activity attributed to its ability to form stable five-membered chelate rings with metal centers [1]. This coordination geometry differs fundamentally from the six-membered chelate rings formed by 1,3-diamine ligands such as N,N-dimethyl-1,3-propanediamine. The difference in chelate ring size alters both the bite angle and the metal-ligand bond strength, which can influence catalytic turnover frequency and enantioselectivity in asymmetric transformations. The 1,2-propanediamine backbone has been specifically highlighted in the literature as a privileged scaffold for nitrogen-containing ligands in heterogeneous asymmetric catalysis [2].

Coordination Chemistry Asymmetric Catalysis Ligand Design

Catalytic Differentiation in Polyurethane Systems: Primary-Tertiary Amine Architecture

In two-component polyurethane systems, N2,N2-dimethyl-1,2-propanediamine functions as a catalyst that influences the balance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions . The primary amine group can react with isocyanates to form urea linkages, potentially contributing to polymer network formation, while the tertiary amine catalyzes both the gelling and blowing reactions through nucleophilic catalysis. This dual functionality differentiates it from purely tertiary amine catalysts such as triethylenediamine (TEDA) or bis(2-dimethylaminoethyl)ether (BDMAEE), which catalyze but do not covalently incorporate into the polymer matrix [1].

Polyurethane Catalyst Amine Catalyst Blowing/Gelling Balance

Physicochemical Differentiation: Volatility Profile Relative to Common Industrial Diamines

N2,N2-Dimethyl-1,2-propanediamine exhibits a boiling point of approximately 104.9±8.0 °C at 760 mmHg and a vapor pressure of approximately 30.3±0.2 mmHg at 25 °C . In epoxy curing applications, the volatility of amine hardeners is a critical processing parameter, with higher volatility correlating with increased worker exposure, odor nuisance, and potential VOC regulatory non-compliance. Patent literature explicitly identifies the relatively low boiling point and high volatility of N,N-dialkyl-1,3-propylenediamines as a technical disadvantage during epoxy resin processing, noting that these substances partially vaporize during curing and generate odors that cannot be fully eliminated by ventilation alone [1]. The 1,2-backbone of the target compound alters the vapor pressure relative to its 1,3-analog, which may influence its suitability for specific processing environments.

Volatility Processing Safety VOC Emissions

NCI Screening History as a Drug Development Precursor: Scaffold Privilege Evidence

1,2-Propanediamine, N2,N2-dimethyl- has been assigned NSC (National Service Center) number 166331 by the National Cancer Institute (NCI), indicating submission for testing and evaluation in the NCI's cancer chemotherapy screening program . This NCI submission history provides indirect evidence that this diamine scaffold has been recognized as possessing structural features of interest for biological activity and potential therapeutic development. The 1,2-propanediamine backbone, when appropriately substituted, has served as a precursor for chiral ligands in asymmetric catalysis and as a building block for pharmacologically active compounds [1].

Medicinal Chemistry Drug Discovery NCI Screening

High-Value Application Scenarios for N2,N2-Dimethyl-1,2-propanediamine Based on Differentiated Performance Evidence


Specialty Epoxy Curing Agent for Controlled Reactivity Formulations

Based on its 1,2-diamine backbone and primary-tertiary amine architecture, N2,N2-dimethyl-1,2-propanediamine is best deployed in epoxy curing formulations where dual-functional reactivity is required. The primary amine provides covalent network incorporation, while the tertiary amine accelerates cure kinetics through catalytic homopolymerization . This combination enables formulators to achieve curing profiles that differ from those obtained with symmetric primary diamines or fully tertiary amine catalysts. The 1,2-substitution pattern also confers a distinct steric environment relative to 1,3-diamine hardeners, which may translate to differences in pot life and gel time [1].

Chiral Ligand Precursor for Asymmetric Catalysis Research

The 1,2-propanediamine scaffold is a recognized privileged structure for the development of chiral nitrogen-containing ligands used in asymmetric heterogeneous catalysis . N2,N2-Dimethyl-1,2-propanediamine, particularly in its enantiomerically pure forms, serves as a precursor for ligands that form five-membered chelate rings with transition metals such as nickel, palladium, and ruthenium. The five-membered chelate geometry produces distinct bite angles and electronic environments compared to six-membered chelates from 1,3-diamines, influencing enantioselectivity in hydrogenation and transfer hydrogenation reactions [1]. Research applications include the development of supported catalysts for asymmetric synthesis of pharmaceutical intermediates.

Reactive Catalyst in Low-VOC Polyurethane Foam Systems

In two-component polyurethane foam formulations, N2,N2-dimethyl-1,2-propanediamine offers a reactive amine catalyst profile that addresses volatility and emission concerns. The presence of a primary amine allows covalent incorporation into the polymer matrix via urea formation, while the tertiary amine provides catalytic activity for both gelling and blowing reactions . This reactive nature reduces catalyst migration, odor, and VOC emissions in finished products compared to non-reactive tertiary amine catalysts. The compound is therefore most appropriate for applications where low-emission performance is a procurement requirement, such as automotive interior foams, furniture cushioning, and spray foam insulation subject to indoor air quality standards [1].

Building Block for Medicinal Chemistry and Drug Discovery Programs

The assignment of NSC number 166331 by the National Cancer Institute indicates that N2,N2-dimethyl-1,2-propanediamine has been recognized as a scaffold of interest for cancer chemotherapy screening . In medicinal chemistry applications, this compound serves as a versatile building block for the synthesis of more complex pharmacologically active molecules. The 1,2-propanediamine core, when appropriately functionalized, provides a platform for introducing amine-containing pharmacophores. The N2,N2-dimethyl substitution pattern modulates basicity and lipophilicity relative to unsubstituted 1,2-propanediamine, which can influence drug-like properties including solubility, membrane permeability, and metabolic stability [1].

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